2-Methylbutan-2-yl octadec-11-enoate
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Overview
Description
2-Methylbutan-2-yl octadec-11-enoate is an organic compound with the molecular formula C23H44O2. It is an ester derived from the reaction between 2-methylbutan-2-ol and octadec-11-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl octadec-11-enoate typically involves the esterification reaction between 2-methylbutan-2-ol and octadec-11-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutan-2-yl octadec-11-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
2-Methylbutan-2-yl octadec-11-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Methylbutan-2-yl octadec-11-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-11-enoate: Similar in structure but with a methyl group instead of a 2-methylbutan-2-yl group.
Ethyl octadec-11-enoate: Similar in structure but with an ethyl group instead of a 2-methylbutan-2-yl group.
Uniqueness
2-Methylbutan-2-yl octadec-11-enoate is unique due to the presence of the 2-methylbutan-2-yl group, which imparts different physical and chemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
185545-19-1 |
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Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-methylbutan-2-yl octadec-11-enoate |
InChI |
InChI=1S/C23H44O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)25-23(3,4)6-2/h11-12H,5-10,13-21H2,1-4H3 |
InChI Key |
NNNRRKUARTZCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(C)(C)CC |
Origin of Product |
United States |
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